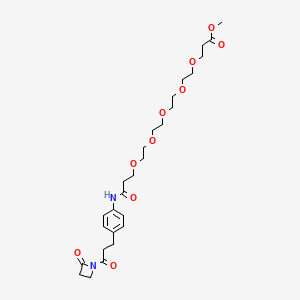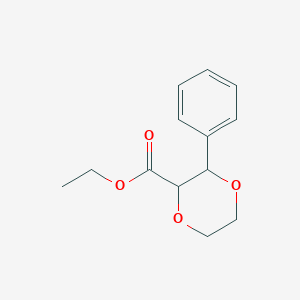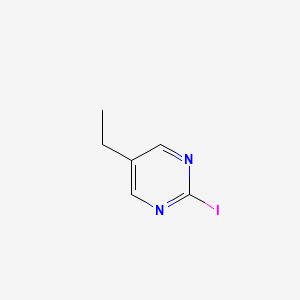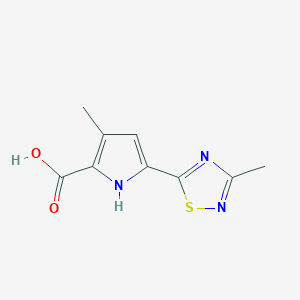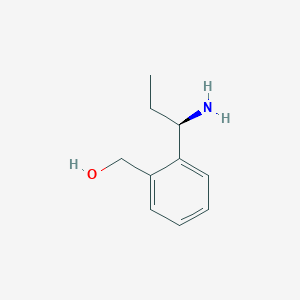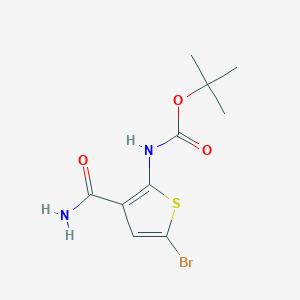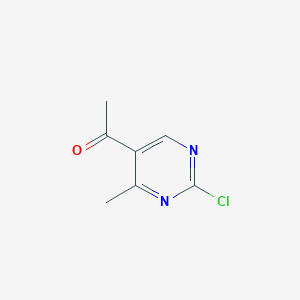
1-(2-Chloro-4-methylpyrimidin-5-YL)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloro-4-methylpyrimidin-5-YL)ethanone is a chemical compound with the molecular formula C7H7ClN2O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of a chloro group and a methyl group attached to the pyrimidine ring, along with an ethanone group. It is primarily used in research and industrial applications due to its unique chemical properties .
Métodos De Preparación
The reaction conditions often require the use of a chlorinating agent such as thionyl chloride or phosphorus pentachloride, and the reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions .
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and reactors can also enhance the efficiency and safety of the production process .
Análisis De Reacciones Químicas
1-(2-Chloro-4-methylpyrimidin-5-YL)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The ethanone group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Condensation Reactions: The compound can participate in condensation reactions with various carbonyl compounds to form larger heterocyclic structures.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve the modification of the chloro or ethanone groups .
Aplicaciones Científicas De Investigación
1-(2-Chloro-4-methylpyrimidin-5-YL)ethanone has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which 1-(2-Chloro-4-methylpyrimidin-5-YL)ethanone exerts its effects is largely dependent on its interactions with specific molecular targets. In biological systems, it may act as an inhibitor or modulator of enzymes or receptors, altering their activity and influencing various biochemical pathways. The presence of the chloro and ethanone groups allows for specific binding interactions with target molecules, which can lead to changes in their function .
Comparación Con Compuestos Similares
1-(2-Chloro-4-methylpyrimidin-5-YL)ethanone can be compared with other similar compounds, such as:
1-(2-Chloro-5-methylpyrimidin-4-yl)ethanone: This compound has a similar structure but with the chloro and methyl groups positioned differently on the pyrimidine ring.
1-(2-Bromo-4-methylpyrimidin-5-yl)ethanone: The substitution of the chloro group with a bromo group can affect the compound’s chemical properties and reactivity, making it suitable for different types of reactions.
1-(2-Chloro-4-methylpyrimidin-5-yl)propanone: The extension of the ethanone group to a propanone group can influence the compound’s physical properties and its interactions with other molecules.
These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and the resulting properties and applications .
Propiedades
IUPAC Name |
1-(2-chloro-4-methylpyrimidin-5-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O/c1-4-6(5(2)11)3-9-7(8)10-4/h3H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHSZYYARYDTKFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5H-Pyrano[4,3,2-CD]indole-2-carbonitrile](/img/structure/B13031580.png)
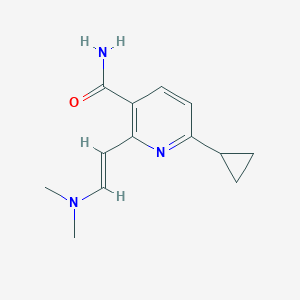
![7-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-1-carboxylic acid](/img/structure/B13031588.png)

